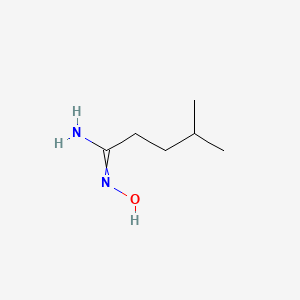

N-Hydroxy-4-methylpentanimidamide

Description

N-Hydroxy-4-methylpentanimidamide is a hydroxamic acid derivative characterized by a pentanimidamide backbone substituted with a hydroxyl group (-OH) at the nitrogen atom and a methyl group at the fourth carbon position. These compounds are often studied for their roles in pharmaceutical intermediates, metal chelation, and antioxidant activity .

Properties

IUPAC Name |

N'-hydroxy-4-methylpentanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)3-4-6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLARMYIQLINDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Hydroxy-4-methylpentanimidamide involves specific reaction conditions and routes. One common method includes the reaction of 4-methylpentanamide with hydroxylamine under controlled conditions to introduce the hydroxy group. Industrial production methods often involve the use of advanced techniques such as fermentation and enzyme catalysis to ensure high yield and purity .

Chemical Reactions Analysis

N-Hydroxy-4-methylpentanimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Scientific Research Applications

N-Hydroxy-4-methylpentanimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It plays a role in studying enzyme mechanisms and metabolic pathways.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Mechanism of Action

The mechanism of action of N-Hydroxy-4-methylpentanimidamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The hydroxy group plays a crucial role in its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Hydroxy-4-methylpentanimidamide (hypothetical structure inferred from nomenclature) with structurally related compounds from the evidence, focusing on molecular properties, substituents, and applications:

Key Observations:

Structural Variations :

- Backbone Differences : this compound features an aliphatic pentanimidamide chain, whereas compounds like N-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide and Benzamide derivatives incorporate aromatic rings, enhancing rigidity and π-π interactions.

- Functional Groups : The hydroxylamine (-NHOH) group in hydroxamic acids/amidoximes enables metal chelation (e.g., iron, copper) and radical scavenging, as seen in antioxidant studies of similar compounds .

Molecular Weight and Solubility: Aliphatic derivatives (e.g., N-Hydroxyoctanamide , hypothetical this compound) exhibit lower molecular weights (~130–160 g/mol) compared to aromatic analogs (~180–260 g/mol). This suggests higher solubility in nonpolar solvents for aliphatic compounds.

Biological and Industrial Applications :

- Pharmaceutical Intermediates : Piperazine-containing derivatives (e.g., ) are frequently used in drug synthesis due to their bioactivity.

- Antioxidant Activity : Hydroxamic acids with aromatic substituents (e.g., ) show enhanced DPPH radical scavenging compared to aliphatic analogs, attributed to resonance stabilization of radicals .

Synthetic Methods :

- Hydroxamic acids are typically synthesized via hydroxylation of amides or condensation reactions, as described in . Amidoximes (e.g., ) often involve hydroxylamine reacting with nitriles.

Research Findings and Limitations

- Antioxidant Performance : Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (, compound 8) demonstrated IC₅₀ values of 12.5 μM in DPPH assays, outperforming BHA (a common antioxidant) . This suggests that aromatic hydroxamic acids may be more effective than aliphatic variants like this compound.

- Thermal Stability : Phthalimide derivatives (e.g., ) exhibit high thermal stability (>200°C), making them suitable for polymer applications, whereas hydroxamic acids may degrade at lower temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.